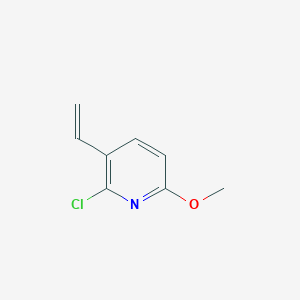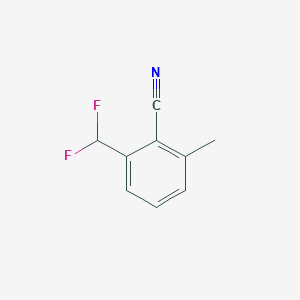
2-(Difluoromethyl)-6-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-6-methylbenzonitrile is an organic compound characterized by the presence of a difluoromethyl group and a nitrile group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base and a suitable solvent, such as chlorobenzene .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-methylbenzonitrile may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform (CHF3) as a difluoromethylation reagent in continuous flow systems has been explored to achieve high yields and purity .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-6-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-(Difluoromethyl)-6-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
作用机制
The mechanism of action of 2-(Difluoromethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)-benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Monofluoromethyl)-benzonitrile: Contains a monofluoromethyl group.
2-(Difluoromethyl)-benzonitrile: Lacks the methyl group on the benzene ring.
Uniqueness
2-(Difluoromethyl)-6-methylbenzonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a valuable scaffold in medicinal chemistry .
属性
分子式 |
C9H7F2N |
|---|---|
分子量 |
167.15 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2N/c1-6-3-2-4-7(9(10)11)8(6)5-12/h2-4,9H,1H3 |
InChI 键 |
GWBCNSNQDAVEND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


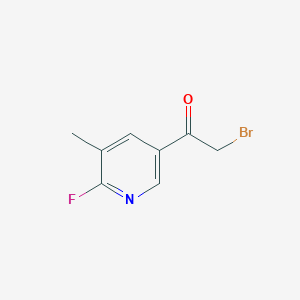
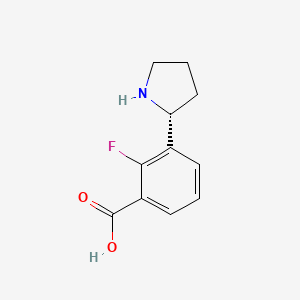
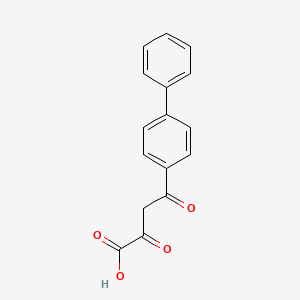
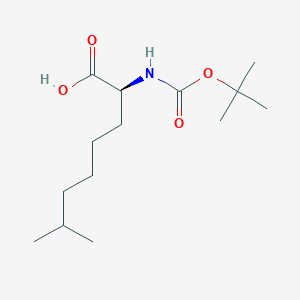
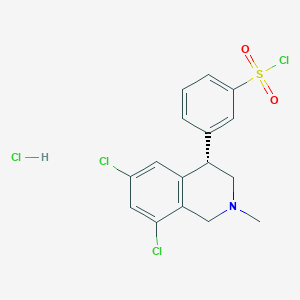
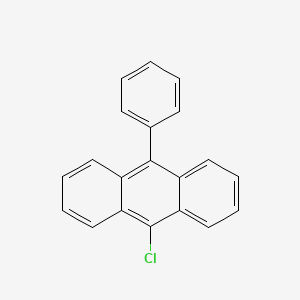
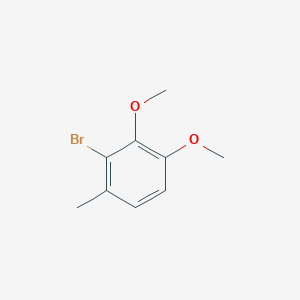
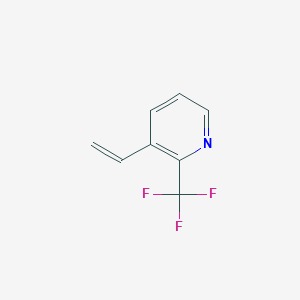
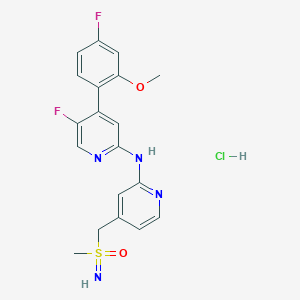
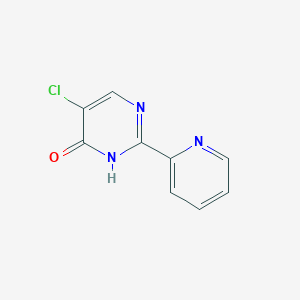
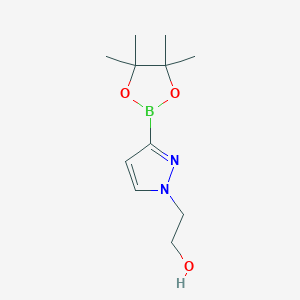
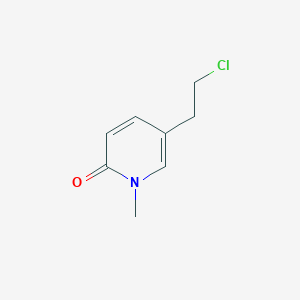
![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)
